4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a benzyl group, and a fluoro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides as reagents.
Fluoro-Substituted Phenyl Group Addition: The fluoro-substituted phenyl group is added via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Hydroxylation and Carboxamide Formation: The final steps involve hydroxylation and the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- N-(4-fluorophenyl)-3-bromo-benzamide
- 2,4-dichloropyridine derivatives
Uniqueness
4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the thieno[3,2-b]pyridine core, along with the benzyl and fluoro-substituted phenyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C22H17FN2O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C22H17FN2O3S/c1-13-11-15(23)7-8-16(13)24-21(27)18-19(26)20-17(9-10-29-20)25(22(18)28)12-14-5-3-2-4-6-14/h2-11,26H,12H2,1H3,(H,24,27) |
InChI Key |
PBFXYYLXZHDXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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